molecular formula C16H14N4O2 B4526403 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide

Cat. No.: B4526403
M. Wt: 294.31 g/mol
InChI Key: DOWSRDIKGZYWHI-UHFFFAOYSA-N
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Description

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would likely depend on its specific physical, chemical, and biological properties. Given the wide range of activities exhibited by oxadiazole-containing compounds, it’s possible that this compound could have potential uses in fields such as medicinal chemistry or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Attachment of the pyridinyl group: This can be done through a nucleophilic substitution reaction, where the pyridinyl group is introduced to the oxadiazole ring.

    Formation of the propanamide moiety: The final step involves the amidation reaction, where the amide bond is formed between the oxadiazole derivative and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-yl)propanamide
  • 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-yl)propanamide
  • 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(quinolin-3-yl)propanamide

Uniqueness

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the pyridin-3-yl group, in particular, may confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-14(18-13-7-4-10-17-11-13)8-9-15-19-16(20-22-15)12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWSRDIKGZYWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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